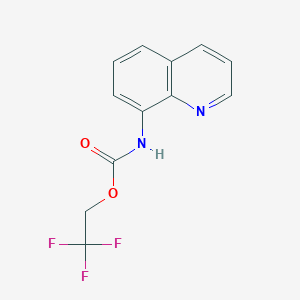

2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate

Descripción

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-quinolin-8-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-9-5-1-3-8-4-2-6-16-10(8)9/h1-6H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARMLTHMRWDLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)OCC(F)(F)F)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy for Carbamates Featuring Quinolin-8-yl Group

Carbamates are typically synthesized by reacting an amine with an activated carbonate or carbamoyl chloride derivative. For 2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate, the quinolin-8-yl amine acts as the nucleophile, and the 2,2,2-trifluoroethyl group is introduced via an activated carbonate or chloroformate reagent.

Activated Mixed Carbonates Method:

Using activated carbonates such as p-nitrophenyl chloroformate or benzotriazole-based reagents allows efficient alkoxycarbonylation of amines. The quinolin-8-yl amine is treated with 2,2,2-trifluoroethyl chloroformate or an equivalent activated carbonate in the presence of a base (e.g., diisopropylethylamine) to yield the carbamate (this compound).Direct Carbamoylation:

The quinolin-8-yl amine can be reacted directly with 2,2,2-trifluoroethyl chloroformate or trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester in the presence of a base to form the carbamate bond.

Specific Preparation Methodologies

Reaction with Trifluoromethanesulfonic Acid 2,2,2-Trifluoroethyl Ester

Procedure:

Quinolin-8-yl amine is reacted with trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester in the presence of a base such as diisopropylethylamine (DIEA) at ambient or slightly elevated temperatures. The reaction proceeds via nucleophilic attack by the amine on the activated ester, forming the carbamate linkage.

Use of 2,2,2-Trifluoroethyl Chloroformate or Activated Carbonates

Activated Carbonate Route:

The quinolin-8-yl amine is reacted with 2,2,2-trifluoroethyl chloroformate or an activated carbonate such as p-nitrophenyl 2,2,2-trifluoroethyl carbonate. The reaction is typically performed in the presence of a base like triethylamine or DMAP (4-dimethylaminopyridine) to facilitate the carbamoylation.-

- High selectivity and yields

- Mild reaction conditions

- Avoidance of harsh reagents

Catalyst-Free Microwave-Assisted Synthesis

A catalyst-free method involves heating a mixture of urea derivatives and alcohols under microwave irradiation to form carbamates efficiently. While this method is demonstrated for various pyridinyl and quinolinyl carbamates, it can be adapted for this compound by using 2,2,2-trifluoroethanol as the alcohol source and quinolin-8-yl amine or its urea derivative.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Quinolin-8-yl amine + trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester + DIEA, CHCl3, rt | Formation of intermediate carbamate |

| 2 | Work-up: Wash with water/brine, dry over Na2SO4 | Crude carbamate |

| 3 | Purification by silica gel chromatography (CHCl3/MeOH) | Pure this compound |

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | CHCl3, DCM, DMF, Acetonitrile | Solvent choice affects solubility & yield |

| Base | Diisopropylethylamine, Triethylamine | Neutralizes acid byproducts |

| Temperature | 15–40 °C | Higher temps may increase rate but risk side reactions |

| Reaction Time | 1–6 hours | Monitored by TLC |

| Purification | Silica gel chromatography | Eluent: Hexane/ethyl acetate or CHCl3/MeOH |

| Yield | 50–90% | Depends on reagent purity and conditions |

Research Findings and Notes

The use of trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester as an alkoxycarbonylating agent is effective for the preparation of trifluoroethyl carbamates with amines such as quinolin-8-yl amine.

Activated carbonate reagents, especially those bearing electron-withdrawing groups like p-nitrophenyl or benzotriazole moieties, provide stable intermediates that facilitate carbamate formation under mild conditions.

Solvent choice is critical; polar aprotic solvents such as DMF or ethyl acetate improve solubility of starting materials and ease of separation during work-up.

Microwave-assisted catalyst-free methods offer a green alternative, reducing reaction times and avoiding metal catalysts, which is beneficial for sensitive substrates.

Purification by silica gel chromatography is standard to remove unreacted starting materials and side products, ensuring high purity of the carbamate.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The quinolinyl moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolinylcarbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound .

Aplicaciones Científicas De Investigación

2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological processes and as a potential probe for investigating enzyme activities.

Mecanismo De Acción

The mechanism of action of 2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The quinolinyl moiety can interact with various enzymes and receptors, modulating their activities and leading to specific biological effects .

Comparación Con Compuestos Similares

Comparative Analysis Table

Research Findings and Trends

- Electron-Withdrawing Groups: Trifluoroethyl and trifluoromethyl substituents improve thermal stability and resistance to hydrolysis compared to non-fluorinated analogues, making them suitable for harsh reaction conditions .

- Biological Activity: Carbamates with quinoline cores exhibit enhanced blood-brain barrier penetration, as seen in Alzheimer’s disease research .

- Catalytic Utility: The quinolin-8-yl group’s coordination ability with metals (e.g., boron, copper) is critical in photocatalysis and cross-coupling reactions .

Actividad Biológica

2,2,2-Trifluoroethyl N-(quinolin-8-yl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The incorporation of the trifluoroethyl group and quinoline moiety suggests a unique interaction profile with biological targets, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure includes a carbamate functional group linked to a quinoline derivative, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of various enzymes, including those involved in cancer progression and microbial resistance.

- Antiproliferative Effects : The compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives can effectively target vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For instance, compounds similar to this compound exhibited IC50 values in the nanomolar range against VEGFR-2, indicating potent inhibitory effects.

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| Quinoline Derivative A | 36 | VEGFR-2 Inhibition |

| Quinoline Derivative B | 138 | VEGFR-2 Inhibition |

| This compound | TBD | TBD |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that related carbamates exhibit activity against various pathogens, including Mycobacterium tuberculosis. The presence of the trifluoroethyl group may enhance lipophilicity and membrane permeability, facilitating better interaction with bacterial targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Trifluoroethyl Group : Enhances potency by increasing hydrophobic interactions with target proteins.

- Quinoline Moiety : Essential for maintaining biological activity; modifications at specific positions can lead to significant changes in potency.

Case Studies

-

Study on VEGFR-2 Inhibition : A series of quinoline derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. Results indicated that modifications at the 6-position of the quinoline ring significantly affected binding affinity and inhibitory potency.

- Findings : The introduction of halogen substituents (e.g., chlorine vs. fluorine) at the 6-position improved inhibitory activity.

-

Antitubercular Activity Evaluation : A related study focused on the antitubercular properties of carbamate derivatives showed that compounds with similar structural features exhibited bactericidal activity against both replicating and non-replicating forms of M. tuberculosis.

- Results : Compounds were effective in in vitro assays and demonstrated promising results in animal models.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate?

- Methodology : The synthesis typically involves reacting 8-aminoquinoline with 2,2,2-trifluoroethyl chloroformate in an inert solvent (e.g., THF or dichloromethane) under basic conditions (e.g., N,N-diisopropylethylamine) at room temperature. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .

- Critical Parameters : Solvent choice impacts reaction kinetics, while excess trifluoroethyl chloroformate ensures complete carbamate formation. Side products like urea derivatives may form if moisture is present, necessitating anhydrous conditions .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

- Rationale : The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine’s strong electronegativity and C-F bond strength. This increases membrane permeability and prolongs half-life compared to non-fluorinated analogs .

- Experimental Validation : LogP values can be determined via reversed-phase HPLC, while metabolic stability is assessed using liver microsome assays .

Q. What analytical techniques are essential for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : and NMR confirm carbamate linkage and trifluoroethyl group integrity.

- Mass Spectrometry : High-resolution MS validates molecular weight and purity.

- X-ray Crystallography : Resolves spatial arrangement of the quinoline and carbamate moieties (if crystalline) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability?

- Strategies :

- Solvent Optimization : Replace THF with toluene for higher boiling points, enabling reflux conditions to accelerate reaction rates.

- Catalysis : Explore mild catalysts (e.g., DMAP) to reduce side reactions.

- Workflow Integration : Implement flow chemistry for continuous production and in-line purification .

- Challenges : Scalability requires balancing yield (>90%) with cost-effective purification (e.g., avoiding repetitive chromatography) .

Q. What contradictory findings exist regarding the biological activity of this compound, and how can they be resolved?

- Case Study : Some studies report potent enzyme inhibition (e.g., cholinesterase), while others show negligible activity.

- Resolution Tactics :

- Assay Standardization : Validate protocols using positive controls (e.g., donepezil for cholinesterase).

- Structural Confirmation : Ensure synthesized batches are free of impurities (e.g., residual starting materials) via NMR .

- Target Profiling : Use SPR (surface plasmon resonance) to measure binding affinities against suspected targets .

Q. How do structural modifications (e.g., substituent position on quinoline) alter bioactivity?

- SAR Insights :

| Substituent | Position | Effect | Source |

|---|---|---|---|

| Trifluoroethyl | Carbamate | ↑ Metabolic stability | |

| Methyl | Quinoline-2 | ↓ Solubility | |

| Fluoro | Quinoline-6 | ↑ Target selectivity |

- Design Principles : Computational docking (e.g., AutoDock Vina) predicts interactions with target active sites. Substituents at position 8 (carbamate) maximize steric complementarity with hydrophobic enzyme pockets .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Proposed Mechanism : The carbamate group acts as a hydrogen-bond acceptor with catalytic serine residues in enzymes (e.g., proteases), while the quinoline moiety engages in π-π stacking with aromatic residues. The trifluoroethyl group stabilizes binding via hydrophobic interactions .

- Validation : Mutagenesis studies (e.g., replacing serine with alanine) and isothermal titration calorimetry (ITC) quantify binding energy contributions .

Methodological Guidelines

- Data Contradiction Analysis : Use Bland-Altman plots to compare bioactivity datasets and identify systemic biases (e.g., assay sensitivity thresholds) .

- Synthetic Troubleshooting : If yields drop below 70%, check for hydrolysis of the chloroformate reagent via NMR of reaction aliquots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.